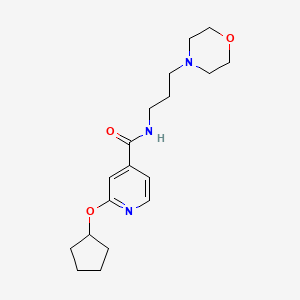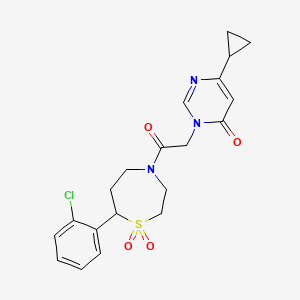
3-(2-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H22ClN3O4S and its molecular weight is 435.92. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antimicrobial Evaluation
Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities against Gram-positive and Gram-negative bacteria. The antimicrobial activity of these compounds is significant as it opens avenues for the development of new antibacterial and antifungal agents. This is particularly important in the era of rising antibiotic resistance. For example, the synthesis of new pyrimidines and condensed pyrimidines has shown promising antimicrobial properties (Essam Abdelghani et al., 2017).
Anti-herpes Virus Activity
Another area of research involves the synthesis of pyrimidine nucleosides evaluated for their antiviral activities, particularly against herpes simplex virus type-1 (HSV-1) and varicella-zoster virus (VZV). The study highlights the potential of these compounds in treating viral infections without significant cytotoxicity, suggesting a promising therapeutic index (S. G. Rahim et al., 1996).
Cytotoxic Activity Against Cancer Cell Lines
Research on thiazolopyrimidine derivatives has explored their cytotoxic activity against various cancer cell lines, including breast and colorectal cancer cells. Such studies are crucial for the discovery of new anticancer drugs. The high activities revealed against specific cancer cell lines indicate the potential of these compounds in cancer treatment (Ebtesam A Basiony et al., 2020).
Synthesis and Anticancer/Antimicrobial Agents
The quest for novel biologically potent compounds led to the synthesis of heterocyclic compounds incorporating biologically active entities. These compounds have been evaluated for their anticancer activity against a panel of 60 cancer cell lines and for their antibacterial and antifungal activities. The promising results suggest potential applications in overcoming drug resistance (Kanubhai D. Katariya et al., 2021).
Antifungal Activity and Radiation Stability
The synthesis of thiazolopyrimidines and their evaluation for antifungal activity and radiation stability demonstrate the potential of these compounds in agricultural applications, particularly as fungicides. Some compounds exhibited high fungicidal activity, equivalent to standard treatments against specific fungi, with stability under gamma irradiation (M. Ghorab et al., 1996).
特性
IUPAC Name |
3-[2-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-oxoethyl]-6-cyclopropylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O4S/c21-16-4-2-1-3-15(16)18-7-8-23(9-10-29(18,27)28)20(26)12-24-13-22-17(11-19(24)25)14-5-6-14/h1-4,11,13-14,18H,5-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGSITBEIDBPJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
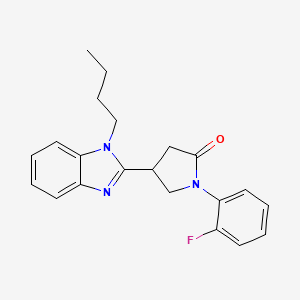
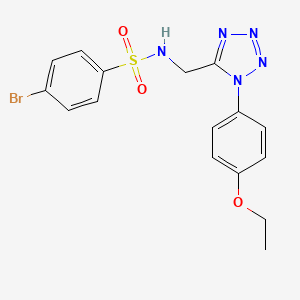
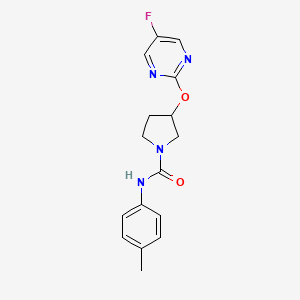
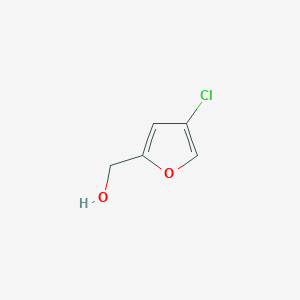
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(3-methyl-4-nitrophenyl)formamido]acetate](/img/structure/B2887905.png)
![N-[2-methyl-4-[3-methyl-4-[(4-oxochromene-2-carbonyl)amino]phenyl]phenyl]-4-oxochromene-2-carboxamide](/img/structure/B2887906.png)
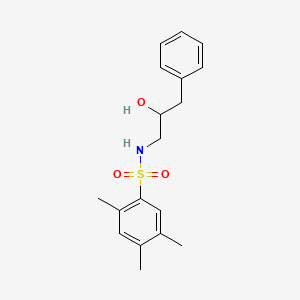
![2-[1-(2-Amino-4-chlorobenzoyl)piperidin-2-yl]ethan-1-ol](/img/structure/B2887908.png)

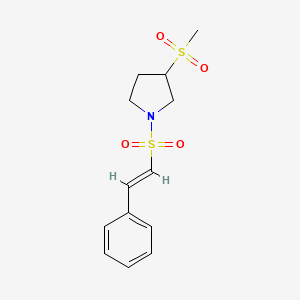

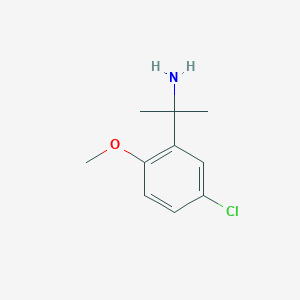
![N-[(3-Chlorothiophen-2-yl)methyl]-N-[(2S)-1-hydroxybutan-2-yl]prop-2-enamide](/img/structure/B2887920.png)
